molecular formula C18H17N3O3S B11607410 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide CAS No. 501107-86-4

2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11607410
CAS No.: 501107-86-4
M. Wt: 355.4 g/mol
InChI Key: RKUWCNXWGUDJSU-UHFFFAOYSA-N
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Description

“2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. The specific synthetic route for “2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” might involve the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Hydroxyphenyl Group: This step might involve a condensation reaction with a hydroxybenzaldehyde derivative.

    Acetylation: The final step could involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the imino group.

    Substitution: Substitution reactions might occur at the thiazolidinone ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, thiazolidinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal applications could include the development of new drugs for treating diseases such as cancer, diabetes, or bacterial infections.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinone derivatives might interact with enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in treating diabetes.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylacetamides: Compounds with various pharmacological properties.

Uniqueness

The uniqueness of “2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

CAS No.

501107-86-4

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-4-2-3-5-14(11)20-16(23)10-15-17(24)21-18(25-15)19-12-6-8-13(22)9-7-12/h2-9,15,22H,10H2,1H3,(H,20,23)(H,19,21,24)

InChI Key

RKUWCNXWGUDJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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